molecular formula C7H8F2N2O2 B13588296 methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate

methyl1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate

Cat. No.: B13588296
M. Wt: 190.15 g/mol
InChI Key: SXFKWFNNSKGWGK-UHFFFAOYSA-N
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Description

Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a carboxylate ester group attached to the imidazole ring. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate typically involves the difluoromethylation of an imidazole precursor. One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions. The reaction proceeds through the formation of a difluorocarbene intermediate, which then reacts with the imidazole precursor to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production process. The use of metal-based catalysts and radical initiators can also enhance the efficiency of the difluoromethylation reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or aldehyde.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated imidazole derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of imidazole derivatives .

Scientific Research Applications

Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The imidazole ring can bind to metal ions and active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-4-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and methyl groups on the imidazole ring enhances its reactivity and potential for diverse applications in scientific research .

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

methyl 1-(difluoromethyl)-2-methylimidazole-4-carboxylate

InChI

InChI=1S/C7H8F2N2O2/c1-4-10-5(6(12)13-2)3-11(4)7(8)9/h3,7H,1-2H3

InChI Key

SXFKWFNNSKGWGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C(F)F)C(=O)OC

Origin of Product

United States

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